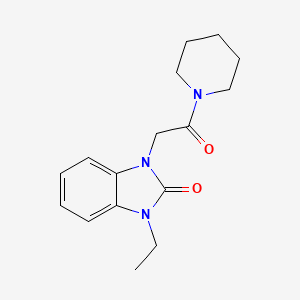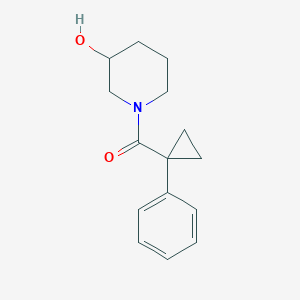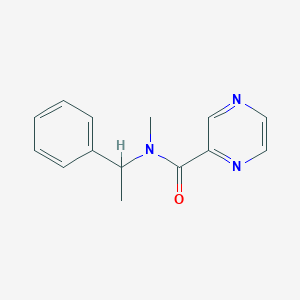
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across cell membranes. Inhibition of MCT1 has been shown to have therapeutic potential in various types of cancer.
Mechanism of Action
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone inhibits MCT1, which is overexpressed in many types of cancer cells. By inhibiting MCT1, 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone reduces the transport of lactate and other monocarboxylates across cell membranes, leading to a decrease in intracellular pH and an increase in oxidative stress. These effects ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been shown to reduce tumor growth and metastasis, as well as enhance the effectiveness of other cancer treatments. However, further studies are needed to determine the long-term effects of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone on normal cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is its specificity for MCT1, which allows for targeted inhibition of lactate transport in cancer cells. However, one limitation is its potential for off-target effects, which may affect normal cells and tissues. In addition, the effectiveness of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone may vary depending on the type of cancer and the stage of the disease.
Future Directions
Future research on 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone should focus on its potential for clinical use in cancer patients. Clinical trials are needed to determine the safety and effectiveness of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone in humans, as well as its potential for use in combination with other cancer treatments. In addition, further studies are needed to determine the long-term effects of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone on normal cells and tissues. Finally, the potential for the development of resistance to 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone should also be investigated.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves several steps, including the reaction of 3,5-dimethyl-4-(trifluoromethyl)benzoic acid with 1-aminooctane to form the corresponding amide. This amide is then reacted with 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine to form the final product.
Scientific Research Applications
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport and reduce tumor growth in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-12(11(2)17-14-10)9-13(16)15-7-5-3-4-6-8-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEQTPXUVSHMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)



![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)
